![molecular formula C20H30NO3+ B1213731 [(1R,5R)-8-Methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl]3-hydroxy-2-phenylpropanoate](/img/structure/B1213731.png)

[(1R,5R)-8-Methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl]3-hydroxy-2-phenylpropanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

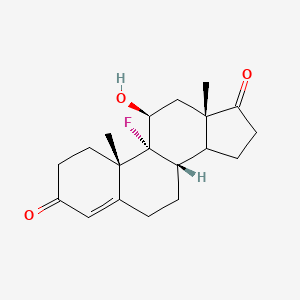

イプラトロピウムは、アトロピンの第四級アンモニウム誘導体であり、主に抗コリン作用薬として使用されます。 それは、慢性閉塞性肺疾患(COPD)および喘息における気管支けいれんに関連する症状を管理するために、通常吸入によって投与されます . イプラトロピウムは、気道の平滑筋を弛緩させることで作用し、呼吸を容易にします .

2. 製法

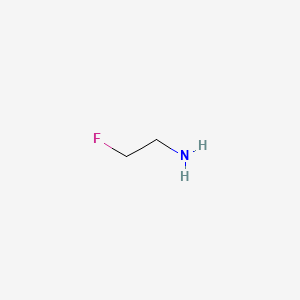

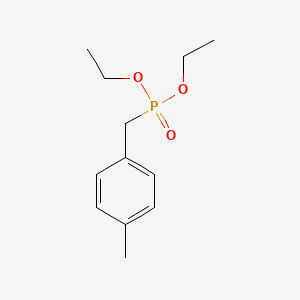

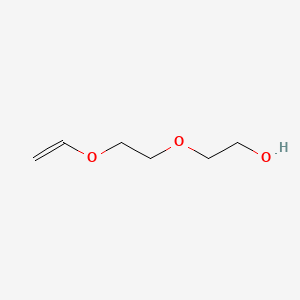

合成経路と反応条件: イプラトロピウム臭化物の製法には、いくつかの段階が含まれます。

出発物質: フェニル酢酸エチルとイソプロピルトロパノールが出発物質として使用されます。

反応段階:

工業的製造方法:

準備方法

Synthetic Routes and Reaction Conditions: The preparation of ipratropium bromide involves several steps:

Starting Materials: Ethyl phenylacetate and isopropyl tropanol are used as starting materials.

Reaction Steps:

Industrial Production Methods:

化学反応の分析

反応の種類: イプラトロピウムは、次のようなさまざまな化学反応を受けます。

置換反応: ある官能基を別の官能基に置き換える反応。

還元反応: 電子を獲得したり、酸化状態が低下したりする反応。

付加反応: 分子に原子または基が加わる反応。

一般的な試薬と条件:

置換反応: 多くの場合、ハロアルカンや塩基などの試薬を使用します。

還元反応: リチウムアルミニウムハイドライドなどの還元剤を一般的に使用します。

付加反応: 通常、臭化水素やその他のハロゲンなどの試薬を使用します。

主要な生成物:

4. 科学研究における用途

イプラトロピウムは、科学研究において幅広い用途を持っています。

化学: 抗コリン作用薬の研究におけるモデル化合物として使用されます。

生物学: 気管支けいれんとその緩和のメカニズムを理解するのに役立ちます。

科学的研究の応用

Ipratropium has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studying anticholinergic agents.

Biology: Helps in understanding the mechanisms of bronchospasm and its relief.

Industry: Employed in the production of inhalers and nasal sprays for respiratory conditions.

作用機序

イプラトロピウムは、ムスカリン性アセチルコリン受容体のアンタゴニストとして作用します。これらの受容体を阻害することで、副交感神経系が気管支収縮を起こすのを防ぎます。 これにより、気管支平滑筋の弛緩と気管支拡張が起こり、患者が呼吸しやすくなります .

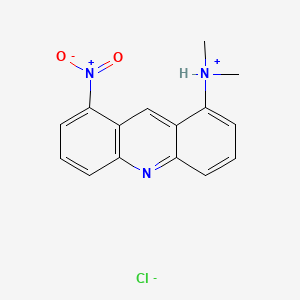

類似の化合物:

チオトロピウム: COPDに使用される別の抗コリン作用薬ですが、イプラトロピウムよりも作用時間が長くなっています.

イプラトロピウムの独自性:

- イプラトロピウムは、作用の開始が速く、急性気管支けいれんの緩和のために吸入療法で特異的に使用される点でユニークです。 長期間の維持に使用されるチオトロピウムとは異なり、イプラトロピウムは急性症状を迅速に緩和します .

類似化合物との比較

Tiotropium: Another anticholinergic agent used for COPD, but with a longer duration of action compared to ipratropium.

Montelukast: A leukotriene receptor antagonist used for asthma and allergic rhinitis, but with a different mechanism of action.

Uniqueness of Ipratropium:

- Ipratropium is unique in its rapid onset of action and its specific use in inhalation therapy for acute bronchospasm relief. Unlike tiotropium, which is used for long-term maintenance, ipratropium provides quick relief for acute symptoms .

特性

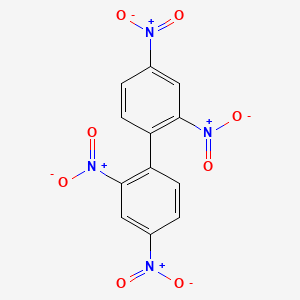

分子式 |

C20H30NO3+ |

|---|---|

分子量 |

332.5 g/mol |

IUPAC名 |

(8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C20H30NO3/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15/h4-8,14,16-19,22H,9-13H2,1-3H3/q+1 |

InChIキー |

OEXHQOGQTVQTAT-UHFFFAOYSA-N |

SMILES |

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C |

正規SMILES |

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C |

同義語 |

(endo,syn)-(+-)-3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane Atrovent Ipratropium Ipratropium Bromide Ipratropium Bromide Anhydrous Ipratropium Bromide Monohydrate Ipratropium Bromide, (endo,anti)-Isomer Ipratropium Bromide, (exo,syn)-Isomer Ipratropium Bromide, endo-Isomer Itrop N Isopropylatropine N-Isopropylatropine Sch 1000 Sch 1178 Sch-1000 Sch-1178 Sch1000 Sch1178 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylate](/img/structure/B1213664.png)